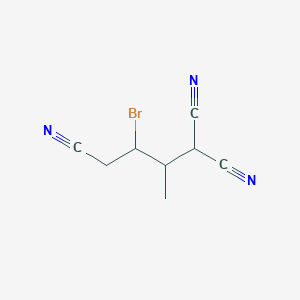
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom, a methyl group, and three nitrile groups attached to a butane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylbutane-1,1,4-tricarbonitrile typically involves the bromination of 2-methylbutane-1,1,4-tricarbonitrile. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The nitrile groups can be reduced to amines or oxidized to carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation/Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted products like 2-methylbutane-1,1,4-tricarbonitrile derivatives.
Elimination: Formation of alkenes such as 2-methylbut-2-ene.
Oxidation/Reduction: Formation of amines or carboxylic acids.
科学研究应用
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromo-2-methylbutane-1,1,4-tricarbonitrile involves its interaction with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The nitrile groups can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
相似化合物的比较
Similar Compounds
1-Bromo-3-methylbutane: Similar structure but lacks the nitrile groups.
2-Bromo-2-methylbutane: Similar structure but with the bromine atom at a different position.
3-Bromo-2-methyl-1-butene: Similar structure but with a double bond.
Uniqueness
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile is unique due to the presence of three nitrile groups, which significantly influence its chemical reactivity and potential applications. The combination of a bromine atom and multiple nitrile groups makes it a valuable compound for various synthetic and research purposes.
属性
CAS 编号 |
64206-45-7 |
|---|---|
分子式 |
C8H8BrN3 |
分子量 |
226.07 g/mol |
IUPAC 名称 |
3-bromo-2-methylbutane-1,1,4-tricarbonitrile |
InChI |
InChI=1S/C8H8BrN3/c1-6(7(4-11)5-12)8(9)2-3-10/h6-8H,2H2,1H3 |
InChI 键 |
HZMATVSAFLNHOR-UHFFFAOYSA-N |
规范 SMILES |
CC(C(CC#N)Br)C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


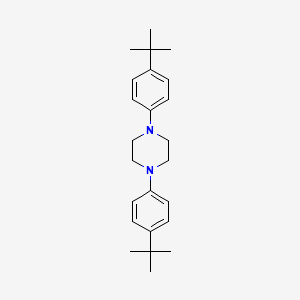
![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
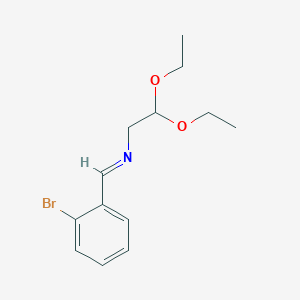
![7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14486372.png)
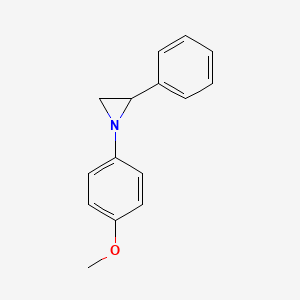
![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one](/img/structure/B14486391.png)

phenylphosphanium](/img/structure/B14486400.png)
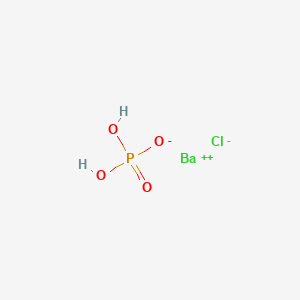
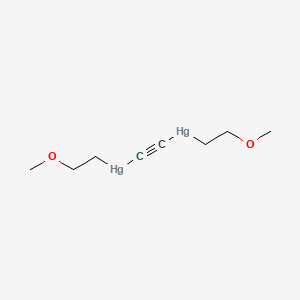
![4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole](/img/structure/B14486419.png)

![8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one](/img/structure/B14486435.png)

